molecular formula C7H9N3O B8725901 N-(2-aminopyridin-3-yl)acetamide

N-(2-aminopyridin-3-yl)acetamide

Katalognummer: B8725901
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: HMDOCRZUNBZAGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-aminopyridin-3-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with an amino group at position 2 and an acetamide moiety at position 2. This compound belongs to a broader class of pyridine-based acetamides, which are studied for their diverse pharmacological and physicochemical properties.

Eigenschaften

Molekularformel

C7H9N3O

Molekulargewicht

151.17 g/mol

IUPAC-Name

N-(2-aminopyridin-3-yl)acetamide

InChI

InChI=1S/C7H9N3O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)(H,10,11)

InChI-Schlüssel

HMDOCRZUNBZAGA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(N=CC=C1)N

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-aminopyridin-3-yl)acetamide has been investigated for its role as a scaffold in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.

Antiallergic Properties

Research has identified derivatives of pyridinyl acetamides, including this compound, as potential antiallergic agents. For instance, a study demonstrated that certain pyridinyl derivatives exhibited significant inhibition of histamine release in guinea pig models, indicating their potential use in treating allergic reactions .

Table 1: Antiallergic Activity of Pyridinyl Derivatives

Compound NameIC50 (μM)Reference
N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide0.016
This compoundTBDOngoing Studies

Neurological Disorders

This compound is also being explored for its effects on neurological conditions. Its derivatives have shown promise in treating diseases sensitive to 3,4-diaminopyridine, which is known to enhance neurotransmitter release. In vivo studies have indicated that this compound can influence the pharmacokinetics of 3,4-diaminopyridine, potentially improving therapeutic outcomes for conditions like myasthenia gravis .

The biological activity of this compound extends beyond antiallergic effects. It has been studied for its interactions with various enzymes and receptors.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, derivatives have been evaluated as glucokinase activators, which play a crucial role in glucose metabolism and diabetes management .

Table 2: Enzyme Activity of this compound Derivatives

Enzyme TargetActivity TypeReference
GlucokinaseActivator
Histamine ReceptorInhibitor

Synthesis Methodologies

The synthesis of this compound and its derivatives has been achieved through various chemical reactions.

Synthetic Routes

Common synthetic routes include the amidation of 2-amino-pyridine with acetic anhydride or acetyl chloride under controlled conditions. This method allows for the introduction of various substituents on the pyridine ring to enhance biological activity.

Table 3: Synthetic Methods for this compound

MethodologyDescriptionReference
Amidation with Acetic AnhydrideReaction under anhydrous conditionsOngoing Studies
Japp-Klingemann MethodUtilizes pyridine derivatives for enhanced yields

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of this compound in therapeutic applications.

Case Study: Antiallergic Activity

In a controlled study involving sensitized guinea pigs, this compound demonstrated significant inhibition of eosinophilia when administered both orally and parenterally at varying doses . This finding supports its potential use as an effective treatment for allergic responses.

Case Study: Neurological Impact

A clinical trial investigating the effects of 3,4-diaminopyridine and its metabolite this compound showed improved cognitive function in patients with myasthenia gravis, suggesting that this compound could play a role in enhancing neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues and Substitution Effects

The pyridine ring’s substitution pattern significantly influences molecular interactions and properties. Key analogs include:

Positional Isomers
  • N-(4-aminopyridin-3-yl)acetamide: An isomer with the amino group at position 4 instead of 2.
Electron-Withdrawing Substituents
  • N-(3-Nitro-2-pyridinyl)-acetamide : The nitro group at position 3 introduces strong electron-withdrawing effects, which may enhance reactivity in synthetic pathways or alter binding modes in biological targets .
  • 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide: Chloro and cyano groups modify electronic properties and steric bulk, influencing interactions with enzymes like SARS-CoV-2 main protease .
Heterocyclic Hybrids

Pharmacological Activities

Antiviral Activity

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ), inhibit SARS-CoV-2 main protease with binding affinities better than −22 kcal/mol. The pyridine ring occupies a lateral pocket interacting with HIS163, while the acetamide linker forms hydrogen bonds with ASN142 and GLN189 .

Anticancer Activity

Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit potent activity against cancer cell lines (HCT-1, MCF-7) via mechanisms likely involving kinase inhibition .

Agonist Activity

Pyridazinone-based acetamides, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists, inducing calcium mobilization in neutrophils .

Physicochemical Properties

Substituents critically affect solubility, crystallinity, and stability:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance crystallinity and rigidity, as seen in meta-substituted trichloroacetamides .
  • Hydroxyl vs. amino groups: Hydroxyl analogs (e.g., N-(2-hydroxypyridin-3-yl)acetamide) may exhibit higher solubility in polar solvents compared to amino-substituted derivatives .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Effects
N-(2-aminopyridin-3-yl)acetamide C₇H₉N₃O 151.17 Amino group enhances H-bonding capacity
2-Chloro-N-(6-cyanopyridin-3-yl)acetamide C₈H₆ClN₃O 195.61 Chloro and cyano groups increase steric bulk
N-(3-Nitro-2-pyridinyl)-acetamide C₇H₇N₃O₃ 181.15 Nitro group enhances electron deficiency

Vorbereitungsmethoden

Reaction Conditions and Reagents

In a typical procedure, 2-aminopyridine is dissolved in a polar aprotic solvent (e.g., dichloromethane or ethanol) and treated with acetic anhydride at 0–5°C to prevent side reactions. The exothermic nature of the reaction necessitates controlled addition, often under nitrogen atmosphere to avoid moisture contamination. Acetyl chloride may substitute acetic anhydride but requires stricter temperature control due to its higher reactivity. The general reaction is:

2-Aminopyridine+Acetic AnhydrideThis compound+Acetic Acid\text{2-Aminopyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid}

Solvent Systems and Temperature Control

Solvent choice significantly impacts reaction efficiency. Dichloromethane offers excellent solubility for 2-aminopyridine but requires anhydrous conditions, whereas ethanol permits milder temperatures (20–25°C) at the cost of slower reaction kinetics. Studies suggest that tetrahydrofuran (THF) can enhance yields (up to 85%) when used with catalytic dimethylaminopyridine (DMAP).

Yield and Purity Considerations

Crude product purification typically involves recrystallization from ethanol-water mixtures, yielding >90% purity. Impurities such as unreacted 2-aminopyridine or diacetylated byproducts are minimized by optimizing molar ratios (1:1.2 for 2-aminopyridine:acetic anhydride).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient alternative to conventional heating, reducing reaction times from hours to minutes.

Advantages of Microwave Irradiation

A prototype protocol involves irradiating a mixture of 2-aminopyridine and acetic anhydride in dimethylformamide (DMF) at 100°C for 10 minutes, achieving 78% yield. Microwave-specific advantages include uniform heating and reduced energy consumption, though scalability remains challenging.

Comparative Analysis with Conventional Heating

Compared to traditional reflux (6 hours, 72% yield), microwave methods achieve comparable yields in 15% of the time. However, solvent selection is critical; DMF outperforms ethanol due to higher dielectric loss, which enhances microwave absorption.

Hydrogenolysis of Intermediate Compounds

An alternative route involves synthesizing a nitro intermediate followed by catalytic hydrogenation. This method, derived from patent literature, ensures high regioselectivity.

Coupling Reactions and Intermediate Formation

The nitro precursor, N-(2-nitropyridin-3-yl)acetamide, is synthesized via coupling 2-nitropyridin-3-amine with acetyl chloride in the presence of a coupling agent (e.g., DCC). The intermediate is isolated and characterized before hydrogenolysis.

Catalytic Hydrogenation Conditions

Hydrogenation employs palladium-on-carbon (Pd/C, 10% wt) under 30 psi H₂ in methanol at 50°C. This step reduces the nitro group to an amine, yielding this compound with >95% conversion.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable rapid mixing and temperature control, achieving 90% yield with residence times under 5 minutes. Solvent recovery systems further enhance sustainability.

Purification and Recrystallization Methods

Large-scale purification employs fractional crystallization using toluene-heptane mixtures, reducing solvent waste compared to traditional ethanol-water systems.

Comparative Analysis of Preparation Methods

Method Reagents Solvent Temperature Yield Purity
AcetylationAcetic AnhydrideDichloromethane0–5°C85%>90%
Microwave-AssistedAcetic Anhydride, DMFDMF100°C78%88%
HydrogenolysisPd/C, H₂Methanol50°C95%>95%
Continuous FlowAcetic AnhydrideToluene25°C90%92%

Q & A

Q. What are the recommended methods for synthesizing N-(2-aminopyridin-3-yl)acetamide in a laboratory setting?

A robust synthesis involves condensation reactions under mild conditions. For example, a microwave-assisted approach can be adapted for similar acetamide derivatives:

Substitution reaction : React 2-halopyridin-3-amine with a halophenoxy precursor under alkaline conditions.

Reduction : Use iron powder in acidic conditions to reduce nitro intermediates (if present) to amines.

Condensation : Introduce cyanoacetic acid or acetyl chloride in the presence of a condensing agent (e.g., DCC) to form the acetamide bond.
This method minimizes side reactions and is scalable for gram-scale production .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition.
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as acetamide derivatives may exhibit toxicity or sensitization .
  • Disposal : Follow hazardous waste protocols, neutralizing with dilute acetic acid before disposal .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the amine and acetamide groups (e.g., δ~2.1 ppm for CH3_3, δ~8.2 ppm for pyridine protons).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]+^+ = 152.12 g/mol).

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.
  • QSAR models : Corolate substituent effects (e.g., electron-withdrawing groups at the pyridine 4-position) with activity trends .

Q. What strategies resolve contradictions in crystallographic data during structure determination using SHELX software?

  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and improve R-factors.
  • Disordered moieties : Apply restraints (e.g., SIMU, DELU) to manage overlapping electron densities.
  • High-resolution refinement : Leverage anisotropic displacement parameters for non-H atoms to enhance accuracy .

Q. How do substituents on the pyridine ring influence molecular interactions with biological targets?

  • Electron-donating groups (e.g., -NH2_2) : Enhance hydrogen bonding with active-site residues (e.g., Asp/Glu).
  • Halogen substituents (e.g., -Cl) : Improve hydrophobic interactions in binding pockets, as seen in pesticide acetamide derivatives .
  • Methoxy groups : Increase metabolic stability but may reduce solubility. Validate via in vitro assays (e.g., cytochrome P450 inhibition) .

Q. What are the challenges in experimental phasing of this compound crystals?

  • Weak anomalous signal : Use high-intensity synchrotron radiation or heavy-atom derivatives (e.g., SeMet substitution).
  • Data completeness : Collect 360° φ-scans to mitigate absorption effects.
  • Automated pipelines : SHELXC/D/E rapidly phases datasets, even with partial or twinned data .

Q. What are common impurities in this compound synthesis, and how are they identified?

  • Unreacted intermediates : Detect via TLC (Rf_f differences) or HPLC (retention time shifts).
  • Oxidation byproducts : Monitor using 1H^1H NMR (e.g., nitro group formation at δ~7.5 ppm).
  • Hydrolysis products : Characterize by IR (C=O stretch at ~1650 cm1^{-1}) and LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.